molecular formula C21H18ClFN2O3S B5119730 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide

4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide

Cat. No. B5119730
M. Wt: 432.9 g/mol
InChI Key: KXMWBWHHCFXBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins involved in the inflammatory response. It has also been shown to modulate the activity of ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to reduce the activity of certain enzymes involved in the production of reactive oxygen species, which can contribute to tissue damage. In addition, it has been shown to have analgesic effects, which may be due to its modulation of ion channels.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide in lab experiments is its high potency and selectivity. It has been shown to have a high binding affinity for certain proteins and enzymes, which makes it a useful tool for studying their function. However, one limitation is its potential toxicity, which may limit its use in certain experiments. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for research on 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases. Further studies are needed to determine its efficacy and safety in animal and human models. Another area of interest is its potential use as a tool for studying the function of ion channels and other proteins involved in the inflammatory response. Further studies are needed to determine its binding affinity and selectivity for these proteins. Additionally, the synthesis method could be further optimized to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-fluoroaniline in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with 3,5-dimethylaniline and sulfuryl chloride to form the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide has been used in scientific research for various applications. It has been studied for its anti-inflammatory and analgesic properties and has shown potential as a therapeutic agent for the treatment of inflammatory diseases. It has also been used as a probe to study the binding affinity and selectivity of various proteins and enzymes.

properties

IUPAC Name

4-chloro-3-[(3,5-dimethylphenyl)sulfamoyl]-N-(2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O3S/c1-13-9-14(2)11-16(10-13)25-29(27,28)20-12-15(7-8-17(20)22)21(26)24-19-6-4-3-5-18(19)23/h3-12,25H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMWBWHHCFXBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-[(3,5-dimethylphenyl)sulfamoyl]-N-(2-fluorophenyl)benzamide

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